An In-depth Technical Guide to 1-Butyl-1H-imidazole-2-carboxylic acid: Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 1-Butyl-1H-imidazole-2-carboxylic acid: Properties, Synthesis, and Spectroscopic Analysis
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of a specific, yet underexplored derivative: 1-Butyl-1H-imidazole-2-carboxylic acid .
Given the limited direct literature on this compound, this guide synthesizes information from its parent molecule, 1H-imidazole-2-carboxylic acid, and the related N-alkylated compound, 1-butylimidazole. Through a combination of established data and predictive analysis based on fundamental chemical principles, we will explore its physicochemical properties, propose a viable synthetic route, and forecast its spectroscopic characteristics. This document is intended to serve as a foundational resource for researchers and scientists in drug development and organic synthesis who are interested in leveraging the potential of novel imidazole derivatives.
Physicochemical Properties
The introduction of a butyl group at the N1 position of the imidazole ring is expected to significantly influence the physicochemical properties of the parent 1H-imidazole-2-carboxylic acid. The following table summarizes the known properties of the parent compounds and the predicted properties of 1-Butyl-1H-imidazole-2-carboxylic acid.
| Property | 1H-Imidazole-2-carboxylic acid | 1-Butylimidazole | 1-Butyl-1H-imidazole-2-carboxylic acid (Predicted) |
| Molecular Formula | C₄H₄N₂O₂[2] | C₇H₁₂N₂[3] | C₈H₁₂N₂O₂ |
| Molecular Weight | 112.09 g/mol [2] | 124.18 g/mol [3] | 168.19 g/mol |
| Appearance | Off-white to light brown solid[4] | Colorless to light yellow liquid[5] | White to off-white solid |
| Melting Point | 156 °C[6] | -72 °C[7] | Likely lower than the parent acid due to the flexible butyl chain, but still a solid at room temperature. |
| Boiling Point | Decomposes | 114-116 °C / 12 mmHg[3] | Expected to be significantly higher than 1-butylimidazole due to the carboxylic acid group and potential for hydrogen bonding. |
| Solubility | Soluble in water.[8] | Soluble in water.[7] Insoluble in water.[5] (Conflicting reports) | Predicted to have moderate solubility in polar organic solvents and limited solubility in water due to the hydrophobic butyl group. |
| pKa | Not readily available, but expected to be in the range of other imidazole carboxylic acids. | Not readily available. | The carboxylic acid pKa is expected to be in the typical range for carboxylic acids. The pKa of the imidazole nitrogen will be influenced by the electron-donating butyl group. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-Butyl-1H-imidazole-2-carboxylic acid can be envisioned through a two-step process, beginning with the readily available starting material, imidazole. The proposed pathway involves the N-alkylation of imidazole followed by carboxylation at the C2 position.
Caption: Proposed two-step synthesis of 1-Butyl-1H-imidazole-2-carboxylic acid.
Step 1: Synthesis of 1-Butylimidazole
The synthesis of 1-butylimidazole is a well-established N-alkylation reaction.[9]
Protocol:
-
To a stirred solution of imidazole in a suitable solvent such as methanol or acetonitrile, add a base like sodium hydroxide or potassium carbonate.
-
Slowly add 1-bromobutane or 1-chlorobutane to the reaction mixture at a controlled temperature.
-
The reaction is typically refluxed for several hours to ensure complete conversion.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or column chromatography to yield pure 1-butylimidazole.
Step 2: Carboxylation of 1-Butylimidazole
The introduction of a carboxylic acid group at the C2 position of the imidazole ring is the key step. This can be achieved through several methods, with direct carboxylation using carbon dioxide under pressure or a metal-halogen exchange followed by quenching with CO₂ being the most promising.
Protocol (Conceptual):
-
Method A: Direct Carboxylation: In a high-pressure reactor, 1-butylimidazole is treated with carbon dioxide at elevated temperature and pressure. This method, while direct, may require optimization of reaction conditions.
-
Method B: Lithiation and Carboxylation:
-
In an inert atmosphere, dissolve 1-butylimidazole in an anhydrous aprotic solvent like THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong base, such as n-butyllithium, to deprotonate the C2 position of the imidazole ring, forming a lithiated intermediate.
-
Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction mixture to warm to room temperature.
-
The reaction is then quenched with water, and the pH is adjusted to the isoelectric point to precipitate the 1-Butyl-1H-imidazole-2-carboxylic acid.
-
The crude product can be purified by recrystallization.
-
Predicted Spectroscopic Profile
The structural features of 1-Butyl-1H-imidazole-2-carboxylic acid suggest a distinct spectroscopic signature. The following are predictions for its ¹H NMR, ¹³C NMR, and IR spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the butyl group and the imidazole ring.
-
Butyl Group:
-
A triplet corresponding to the terminal methyl group (CH₃) around 0.9 ppm.
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Two multiplets for the two methylene groups (CH₂-CH₂) in the range of 1.2-1.8 ppm.
-
A triplet for the methylene group attached to the imidazole nitrogen (N-CH₂) deshielded to around 4.1-4.3 ppm.
-
-
Imidazole Ring:
-
Two distinct signals for the two imidazole ring protons (H4 and H5). Based on data for similar compounds, these are expected to appear as doublets or singlets in the region of 7.0-7.5 ppm.[10]
-
-
Carboxylic Acid:
-
A broad singlet for the acidic proton of the carboxylic acid group, typically appearing far downfield (>10 ppm).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Butyl Group:
-
Four distinct signals for the four carbon atoms of the butyl chain, with the N-CH₂ carbon being the most deshielded.
-
-
Imidazole Ring:
-
Three signals for the three carbon atoms of the imidazole ring. The C2 carbon, attached to the carboxylic acid group, will be the most deshielded.
-
-
Carboxylic Acid:
-
A signal for the carbonyl carbon of the carboxylic acid group, typically in the range of 160-170 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups present.
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid O-H group.
-
C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the butyl group.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the imidazole ring.
-
C-O Stretch: A medium to strong absorption in the 1200-1300 cm⁻¹ range from the C-O bond of the carboxylic acid.
Applications in Drug Development
While specific biological activities of 1-Butyl-1H-imidazole-2-carboxylic acid are yet to be reported, its structural motifs suggest several potential applications in drug development:
-
Scaffold for Novel Therapeutics: The core structure can be further functionalized at the carboxylic acid group to generate a library of amides, esters, and other derivatives for screening against various biological targets.
-
Enzyme Inhibition: Imidazole-containing molecules are known to act as inhibitors for a variety of enzymes, including metallo-β-lactamases.[11] The carboxylic acid moiety can serve as a key binding element to the active site of target enzymes.
-
Coordination Chemistry and Metal-Based Drugs: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can act as ligands for metal ions, opening possibilities for the development of novel metal-based therapeutic agents.[12]
Conclusion
1-Butyl-1H-imidazole-2-carboxylic acid represents a promising, yet underexplored, molecule with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic pathway, and its expected spectroscopic characteristics, based on the analysis of its constituent structural components. The detailed experimental protocols and predictive data herein are intended to facilitate further research and unlock the potential of this and other novel N-alkylated imidazole carboxylic acids in the pursuit of new therapeutic agents.
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